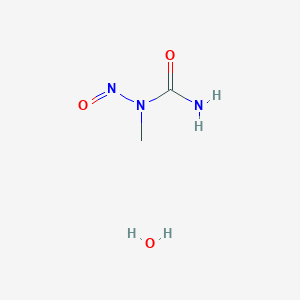

1-Methyl-1-nitrosourea hydrate

Description

Historical Perspectives on Nitrosourea (B86855) Research and its Academic Significance

The discovery and development of nitrosourea compounds represent a significant chapter in the history of cancer research. The journey began in the mid-20th century, with a concerted effort by the National Cancer Institute in the United States to identify new and effective anti-cancer agents. youtube.com This systematic screening of various chemical compounds led to the identification of the nitrosoureas as a class of substances with notable antitumor activity. taylorandfrancis.com

Early research in the 1960s and 1970s focused on synthesizing and evaluating a range of nitrosourea derivatives. youtube.comnih.gov These studies revealed that compounds like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), and 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (methyl-CCNU) were particularly effective against a broad spectrum of experimental tumors in animal models. nih.govnih.gov A key characteristic that emerged was their high lipophilicity, which allows them to cross the blood-brain barrier, making them particularly valuable for investigating brain tumors. taylorandfrancis.comontosight.ai

The academic significance of nitrosourea research extends beyond their therapeutic potential. The study of these compounds has provided profound insights into the fundamental mechanisms of DNA damage and repair. taylorandfrancis.com Their ability to induce specific types of DNA lesions has made them crucial tools for understanding how cells respond to genotoxic stress and the molecular pathways involved in mutagenesis and carcinogenesis.

Evolution of Research Paradigms for Understanding Nitrosourea Compounds

The understanding of nitrosourea compounds has evolved significantly since their initial discovery. Early research was largely phenomenological, focusing on the observable antitumor effects in various cancer models. nih.gov The primary paradigm was centered on the alkylating properties of these compounds and their ability to kill rapidly dividing cancer cells. ontosight.ai

As molecular biology techniques advanced, the research paradigm shifted towards a more mechanistic understanding. Scientists began to investigate the specific interactions of nitrosoureas with cellular macromolecules, particularly DNA. taylorandfrancis.com This led to the discovery that the therapeutic and toxic effects of nitrosoureas are mediated by the alkylation of DNA bases. taylorandfrancis.com

Further evolution in research paradigms has been driven by the advent of genomics and proteomics. Modern studies now employ sophisticated techniques to analyze the global changes in gene expression, protein activity, and cellular signaling pathways that occur in response to nitrosourea treatment. This systems-level approach allows for a more comprehensive understanding of the complex biological consequences of nitrosourea exposure. The focus has also expanded to include the role of these compounds in inducing specific mutational signatures, providing valuable information for cancer genetics and personalized medicine.

Conceptual Frameworks for Investigating Chemical Mutagenesis and Carcinogenesis Relevant to 1-Methyl-1-nitrosourea Hydrate (B1144303)

The investigation of chemical mutagenesis and carcinogenesis induced by agents like 1-Methyl-1-nitrosourea hydrate is guided by well-established conceptual frameworks. A central concept is the multi-stage model of carcinogenesis, which posits that cancer develops through a series of distinct stages: initiation, promotion, and progression. nih.govscielo.br

Initiation: This stage involves an irreversible genetic alteration, typically a mutation, in a single cell. nih.govscielo.br 1-Methyl-1-nitrosourea, as a potent mutagen, acts as a classic initiator by directly damaging DNA and causing mutations. wikipedia.orgmedchemexpress.com

Promotion: This stage is characterized by the clonal expansion of the initiated cell. nih.gov Tumor promoters are not necessarily mutagenic themselves but create a favorable environment for the initiated cells to proliferate.

Progression: This final stage involves the acquisition of additional genetic and epigenetic changes, leading to the development of a fully malignant tumor with invasive and metastatic potential. nih.govscielo.br

The International Programme on Chemical Safety (IPCS) has developed a conceptual framework for evaluating the mode of action of chemical carcinogens. nih.govpsu.edu This framework provides a structured approach for assessing the weight of evidence for a postulated mode of action, emphasizing transparency and clear documentation of the scientific reasoning. psu.edu This framework is crucial for interpreting data from studies using this compound and for assessing its relevance to human health.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-1-nitrosourea;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3O2.H2O/c1-5(4-7)2(3)6;/h1H3,(H2,3,6);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDUTFJJUOAKOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N)N=O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1598381-38-4 | |

| Record name | Urea, N-methyl-N-nitroso-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1598381-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Pathways and Reactivity Mechanisms of 1 Methyl 1 Nitrosourea Hydrate

Academic Methodologies for the Synthesis of 1-Methyl-1-nitrosourea Hydrate (B1144303) Analogues

The synthesis of 1-Methyl-1-nitrosourea (MNU) analogues is a field of significant academic interest, primarily driven by the need to create targeted DNA-alkylating agents for research in biochemistry and molecular biology. One notable example is the synthesis of an MNU analogue covalently attached to a methidium nucleus. nih.gov This complex molecule was designed to study how DNA intercalation influences alkylation patterns. The synthesis and characterization of this particular analogue have been described in detail, providing a specific methodology for linking the reactive nitrosourea (B86855) moiety to a larger, DNA-binding platform. nih.govacs.org

The general approach for creating such analogues often involves multi-step synthesis. For instance, the synthesis of semustine, a related nitrosourea, involves the reaction of phosgene (B1210022) with aziridine, followed by ring-opening and subsequent nitrosation with sodium nitrite (B80452) in an acidic medium like formic acid. wikipedia.org Another strategy involves using 1-chloro-2-isocyanatoethyl as a starting material in conjunction with an appropriate amine. wikipedia.org These academic methodologies highlight the chemical strategies employed to produce structurally diverse nitrosourea compounds, enabling detailed investigation into their mechanisms of action. acs.org The synthesis of an MNU-methidium conjugate, for example, allowed researchers to explore how delivering the MNU moiety via a non-sequence-specific intercalation process affects its DNA methylation activity. nih.gov

Reaction Kinetics and Electrophilic Nature of 1-Methyl-1-nitrosourea Hydrate Decomposition

The decomposition of 1-Methyl-1-nitrosourea (MNU) in aqueous solution is a critical aspect of its reactivity. The process is highly dependent on pH, demonstrating marked instability in neutral to alkaline conditions. nih.gov The hydrolysis of MNU follows first-order kinetics, with the rate of decomposition increasing sharply at a pH above 8. nih.govtees.ac.uk This pH sensitivity is a key feature of its chemical behavior. nih.gov

The underlying mechanism for this base-induced hydrolysis begins with the deprotonation of the carbamoyl (B1232498) group. nih.gov This initial step leads to the fragmentation of the molecule into two critical reactive species: the methyldiazonium ion (Me-N₂⁺) and cyanate (B1221674) (NCO⁻). nih.govtees.ac.uk The methyldiazonium ion is a potent electrophile and is the primary agent responsible for the compound's alkylating properties. The generation of such a highly reactive electrophile is central to the biological activity of MNU. masterorganicchemistry.comyoutube.com The stability of MNU is significantly lower in solutions with higher pH values, as illustrated by its half-life at 20°C. nih.gov

| pH | Half-life (hours) |

|---|---|

| 4.0 | 125 |

| 6.0 | 24 |

| 7.0 | 1.2 |

| 8.0 | 0.1 |

| 9.0 | 0.03 |

Molecular Mechanisms of Alkylation and Carbamoylation Initiated by this compound

The decomposition of 1-Methyl-1-nitrosourea (MNU) in an aqueous environment initiates two distinct but concurrent molecular processes: alkylation and carbamoylation. tees.ac.uknih.gov These reactions target key biological macromolecules and are central to the compound's mechanism of action.

Alkylation: MNU is classified as a direct-acting Sₙ1-type methylating agent. nih.gov Its ability to alkylate nucleic acids, both in vitro and in vivo, stems from the generation of the highly electrophilic methyldiazonium ion during its decomposition. nih.govnih.gov This cation readily attacks nucleophilic sites on DNA bases. nih.govyoutube.com While the N7-position of guanine (B1146940) is the most frequently methylated site, accounting for a large percentage of the total methylation, the methylation of oxygen atoms is particularly significant. nih.gov MNU is known to produce a notable amount of O⁶-methylguanine, a highly mutagenic lesion that can lead to G:C to A:T transition mutations if not repaired. nih.gov The site of methylation on nucleosides like 2'-deoxyguanosine (B1662781) has been shown to be pH-dependent, with relatively more N-1 and O⁶-methylation occurring at higher pH levels. nih.govtees.ac.uk Furthermore, the phosphate (B84403) backbone of DNA is also a principal target for methylation by MNU. nih.govtees.ac.uk

Carbamoylation: The second reactive species produced during MNU decomposition is the cyanate ion (NCO⁻), which exists in equilibrium with its highly reactive acidic form, isocyanic acid. nih.govtees.ac.ukresearchgate.net This species is responsible for the carbamoylation of proteins. nih.govresearchgate.net Carbamoylation is a non-enzymatic post-translational modification where isocyanic acid attacks free amino groups on proteins. nih.gov This reaction readily occurs with the terminal α-amino groups of proteins and the ε-amino groups of lysine (B10760008) residues. nih.gov The modification of lysine results in the formation of homocitrulline, neutralizing the positive charge of the lysine side chain. researchgate.net This alteration of protein charge and structure can impact their function. nih.govresearchgate.net Studies on various nitrosoureas confirm that this carbamoylation of proteins is a crucial process to consider when evaluating their physiological effects, with terminal amino groups being primary targets. nih.gov

Computational and Theoretical Studies on this compound Reactivity

Computational and theoretical chemistry provide powerful tools for understanding the reactivity and decomposition pathways of complex molecules like 1-Methyl-1-nitrosourea. nih.govmdpi.com These methods allow for the detailed examination of reaction mechanisms, transition states, and the electronic factors that govern chemical behavior. nih.govpurdue.edu

First-principles computational approaches, such as Density Functional Theory (DFT), are widely used to model the activation of N-nitrosamines and related compounds. nih.govresearchgate.net These studies can stringently calculate the Gibbs free energies and activation barriers for various reaction steps, including decomposition and subsequent DNA alkylation. nih.gov By modeling these processes, researchers can gain detailed insights into both the thermodynamic and kinetic aspects of reactivity, identifying rate-determining steps and the influence of steric and electronic factors. nih.govresearchgate.net For instance, theoretical calculations can be used to determine the energy differences between various conformers of nitrosoureas and the energy required for intramolecular proton shifts, which can influence decomposition pathways. researchgate.net

Modeling of decomposition reactions in both the gas phase and solid state reveals that thermal degradation is often a complex process involving multiple competing mechanisms with similar activation barriers. mdpi.com Theoretical calculations of reaction enthalpies help to elucidate the most favorable gas formation pathways. newcastle.edu.au While specific computational studies focusing exclusively on the hydrate form are not extensively detailed, the foundational properties are well-established through computational descriptors.

| Property | Value |

|---|---|

| Molecular Formula | C₂H₇N₃O₃ |

| Molecular Weight | 121.10 g/mol |

| IUPAC Name | 1-methyl-1-nitrosourea;hydrate |

| InChI Key | HVDUTFJJUOAKOO-UHFFFAOYSA-N |

| Canonical SMILES | CN(C(=O)N)N=O.O |

Molecular and Cellular Mechanisms of Action of 1 Methyl 1 Nitrosourea Hydrate

DNA Alkylation Chemistry: Formation of Specific DNA Adducts by 1-Methyl-1-nitrosourea Hydrate (B1144303)

The primary mechanism of 1-Methyl-1-nitrosourea's genotoxicity involves the alkylation of DNA. wikipedia.org As a direct-acting alkylating agent, it does not require metabolic activation to become reactive. chemicalbook.comresearchgate.net In aqueous environments, MNU decomposes to form a reactive methyldiazonium ion, which readily attacks electron-rich sites on the DNA bases. nih.govgatech.edu This process leads to the formation of various DNA adducts, which are specific chemical modifications to the DNA molecule. nih.govmdpi.com The major sites of alkylation on the DNA bases are the nitrogen and oxygen atoms. mdpi.comresearchgate.net The distribution and biological consequences of these adducts are central to understanding MNU's molecular effects.

A critical, albeit less frequent, DNA lesion formed by MNU is O⁶-methylguanine (O⁶-MeG). gatech.edu This adduct is formed when the methyldiazonium ion attacks the O⁶ position of guanine (B1146940). wikipedia.org Although it accounts for a smaller fraction of total methylation compared to other sites—approximately 8-10% of the level of N⁷-methylguanine—O⁶-MeG is considered one of the most significant lesions in terms of mutagenesis and carcinogenesis. oup.comgatech.eduresearchgate.net

The research implications of O⁶-MeG formation are profound. Unlike other adducts, O⁶-MeG has a strong tendency to mispair with thymine (B56734) instead of cytosine during DNA replication. wikipedia.org If this lesion is not repaired before the next round of replication, it leads to a permanent G:C to A:T transition mutation in the DNA sequence. wikipedia.orgwikipedia.org This specific type of mutation is a hallmark of MNU-induced carcinogenesis. The formation and persistence of O⁶-MeG in the DNA of specific tissues are often correlated with the site of tumor development in experimental animal models. nih.gov

The most abundant DNA adduct formed by MNU is N⁷-methylguanine (N⁷-MeGua). chemicalbook.comreading.ac.uk This lesion can constitute 70-90% of the total DNA methylation products from MNU exposure. chemicalbook.com It is formed by the alkylation of the N⁷ position of guanine, a highly nucleophilic site in the major groove of DNA. nih.govnih.gov While N⁷-MeGua is a reliable marker of exposure to methylating agents like MNU, it is not considered directly mutagenic because it does not typically cause mispairing during DNA replication. chemicalbook.comnih.gov However, the chemical instability of N⁷-MeGua can lead to the spontaneous cleavage of the glycosidic bond (depurination), creating an apurinic (AP) site, which itself can be mutagenic if not properly repaired. nih.gov

Another significant lesion is N³-methyladenine (N³-MeAde), formed by methylation in the minor groove of DNA. researchgate.netnih.gov Research using sequencing gel analysis has shown that the relative yields of N⁷-MeGua, N³-MeAde, and another adduct, N⁷-methyladenine, are approximately 1.00 : 0.15 : 0.03, respectively. nih.gov N³-MeAde is considered a cytotoxic lesion because the methyl group in the minor groove can hinder the progression of DNA polymerases, blocking replication. researchgate.net Studies have also investigated how DNA binding molecules can influence the formation of these adducts. For instance, the minor groove binding ligand distamycin has been shown to selectively inhibit the formation of N³-MeAde at its binding sites. nih.gov

| Adduct | Relative Abundance | Location in DNA | Primary Biological Implication |

| N⁷-methylguanine (N⁷-MeGua) | High (70-90%) chemicalbook.com | Major Groove | Biomarker of exposure, can lead to depurination chemicalbook.comnih.gov |

| N³-methyladenine (N³-MeAde) | Moderate (~11-15%) reading.ac.uknih.gov | Minor Groove | Cytotoxic, blocks DNA replication researchgate.net |

| O⁶-methylguanine (O⁶-MeG) | Low (~8-10%) oup.comresearchgate.net | Watson-Crick face | Highly mutagenic, causes G:C to A:T transitions wikipedia.org |

The distribution and persistence of DNA adducts formed by 1-Methyl-1-nitrosourea vary significantly across different tissues and organs, a factor believed to contribute to its organ-specific carcinogenicity. nih.govnih.gov Studies in mice have analyzed the formation of N⁷-MeGua and O⁶-MeGua in tissues such as the liver, kidney, lung, and brain following MNU administration. nih.gov

Persistence, which is determined by the chemical stability of the adduct and the rate of its removal by DNA repair enzymes, is a crucial factor. nih.gov For example, research comparing adduct levels in different mouse strains showed that the rate of loss of O⁶-methylguanine was considerably slower in brain DNA than in liver DNA. nih.gov This heightened persistence of the pro-mutagenic O⁶-MeG lesion in the brain correlates with the nervous system's susceptibility to tumors induced by nitrosoureas. nih.govnih.gov In contrast, the chemically less stable N⁷-MeGua adducts are removed more uniformly across tissues, suggesting their role is less critical in determining organ-specific cancer initiation. nih.gov After seven days, the highest concentrations of the persistent O⁶-methylguanine were found in the brain and lung DNA of mice, which are known target organs for MNU-induced tumors. nih.gov

RNA and Protein Modification by 1-Methyl-1-nitrosourea Hydrate

The reactive methyldiazonium ion generated from 1-Methyl-1-nitrosourea is not exclusively targeted to DNA. It also reacts with other cellular nucleophiles, leading to the modification of RNA and proteins. oup.comuzh.ch

Alkylation of RNA can occur at various positions on the bases, similar to DNA. uzh.ch Research has shown that MNU can inhibit the synthesis of viral RNA, suggesting that the viral RNA itself could be a direct target for the drug's action. ebi.ac.uk The modification of RNA, particularly tRNA and rRNA which have complex secondary structures, can affect protein translation efficiency. nih.gov While less studied than DNA damage, RNA alkylation represents another layer of MNU's cellular disruption.

Enzymatic Interactions and Perturbations

The DNA adducts formed by 1-Methyl-1-nitrosourea are recognized and processed by a variety of cellular DNA repair enzymes. The interaction between these adducts and the repair machinery is a critical determinant of cell fate, influencing whether a cell survives, undergoes apoptosis, or acquires a permanent mutation. nih.govresearchgate.net

The primary defense against the mutagenic O⁶-methylguanine lesion is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). researchgate.netnih.gov MGMT functions as a "suicide" enzyme, meaning it acts in a stoichiometric, one-step damage reversal pathway. oup.comscience.gov The protein identifies the O⁶-MeG adduct in DNA and transfers the methyl group from the guanine directly to one of its own cysteine residues in the active site. researchgate.netnih.gov

This transfer reaction repairs the DNA base in a single step but results in the irreversible inactivation of the MGMT protein, which is then targeted for degradation. researchgate.netnih.gov The cell's capacity to repair O⁶-MeG is therefore limited by its pool of active MGMT protein. Tissues with low intrinsic levels of MGMT activity are more susceptible to the mutagenic effects of MNU. science.gov Research has focused on this interaction for its therapeutic implications. Pseudosubstrates for MGMT, such as O⁶-benzylguanine, have been developed to act as inhibitors. nih.gov These molecules inactivate the MGMT protein, thereby depleting a cell's ability to repair O⁶-MeG lesions and sensitizing it to the cytotoxic effects of alkylating agents. nih.govnih.gov

| Enzyme / Protein | Interacting Compound/Adduct | Mechanism of Interaction | Research Finding |

| O⁶-methylguanine-DNA Methyltransferase (MGMT) | O⁶-methylguanine (O⁶-MeG) | Direct, stoichiometric transfer of the methyl group from DNA to a cysteine residue on the protein. researchgate.netnih.gov | Acts as a "suicide" enzyme, becoming irreversibly inactivated after one repair reaction. researchgate.netnih.gov |

| O⁶-methylguanine-DNA Methyltransferase (MGMT) | O⁶-benzylguanine (O⁶-BG) | Acts as a pseudosubstrate, inactivating MGMT by transferring its benzyl (B1604629) group to the active site. nih.gov | Used experimentally to deplete MGMT activity and increase cellular sensitivity to alkylating agents. nih.govnih.gov |

Impact on DNA Repair Pathway Components

1-Methyl-1-nitrosourea (MNU) is a potent alkylating agent that directly damages DNA by adding methyl groups to various positions on DNA bases. The cellular response to this damage involves a complex interplay of multiple DNA repair pathways. The specific type of lesion dictates which pathway is activated, and the efficacy of this repair can determine cell fate, leading to survival, mutation, or cell death.

The primary mechanism for repairing the base lesions induced by MNU is the Base Excision Repair (BER) pathway. MNU generates a variety of methylated bases, with N7-methylguanine (7MeG) and N3-methyladenine (3MeA) being the most abundant. These lesions are recognized and excised by the enzyme Alkyladenine DNA Glycosylase (AAG) , also known as N-methylpurine DNA glycosylase (MPG). This action initiates the BER pathway. Studies have shown that altering the levels of AAG/MPG can significantly impact a cell's sensitivity to MNU. For instance, increased nuclear MPG activity in astrocytes treated with MNU resulted in cell death, suggesting that an imbalance in BER can lead to the accumulation of toxic repair intermediates. Conversely, the absence of the Aag glycosylase has been shown to completely suppress MNU-induced retinal degeneration in mice, indicating that the initiation of BER by this enzyme is a critical step in the cytotoxic process in these specific cells.

Another critical lesion produced by MNU, though in smaller quantities, is O⁶-methylguanine (O⁶-meG) . This particular adduct is highly mutagenic and cytotoxic because it can mispair with thymine during DNA replication. The primary defense against O⁶-meG is a specialized DNA repair protein called O⁶-methylguanine-DNA methyltransferase (MGMT) . MGMT directly transfers the methyl group from the guanine to one of its own cysteine residues, thereby restoring the DNA to its correct form in a single step. The MGMT protein is consumed in this "suicide" reaction and subsequently degraded. The level of MGMT expression in a cell is therefore a crucial determinant of its resistance to MNU; low or absent MGMT expression increases sensitivity to the agent's cytotoxic effects.

If O⁶-meG lesions are not repaired by MGMT before DNA replication, the resulting O⁶-meG:T mispairs are recognized by the Mismatch Repair (MMR) system. The MMR system attempts to correct the mismatch, but in a futile cycle, it repeatedly removes the newly synthesized thymine opposite the O⁶-meG. This process can lead to persistent DNA single-strand breaks, which can collapse replication forks and generate highly toxic DNA double-strand breaks (DSBs). The generation of these DSBs subsequently activates other repair pathways, such as homologous recombination, and can trigger cell cycle arrest or apoptosis.

The extensive DNA damage caused by MNU, particularly strand breaks, also activates Poly (ADP-ribose) polymerase (PARP) . PARP is a key sensor of DNA strand breaks and plays a crucial role in signaling their presence and facilitating their repair, partly by recruiting other repair factors. Its activation is an early event in the cellular response to MNU-induced damage.

Table 1: Key DNA Repair Components Affected by 1-Methyl-1-nitrosourea (MNU)

| Repair Component/Pathway | Role in Response to MNU-Induced Damage | Research Findings | Citations |

|---|---|---|---|

| Base Excision Repair (BER) | Primary pathway for removing methylated bases like 3MeA and 7MeG. | Initiated by AAG/MPG glycosylase. Imbalances in BER can lead to cytotoxic intermediates. | |

| Alkyladenine DNA Glycosylase (AAG/MPG) | DNA glycosylase that recognizes and removes lesions such as 3MeA and 7MeG, initiating BER. | Increased nuclear MPG enhances MNU-induced cell death. AAG inactivation prevents MNU-induced retinal degeneration. | |

| O⁶-methylguanine-DNA methyltransferase (MGMT) | Directly reverses O⁶-meG lesions by transferring the methyl group to itself. | Key resistance factor. Low MGMT levels correlate with increased sensitivity to MNU. | |

| Mismatch Repair (MMR) | Recognizes O⁶-meG:T mispairs that form during replication if MGMT repair fails. | Initiates a futile repair cycle leading to DNA strand breaks and subsequent cell death. | |

| Poly (ADP-ribose) polymerase (PARP) | Senses DNA strand breaks and signals for their repair. | Activated by MNU-induced DNA damage; involved in regulating transcription factors post-damage. | |

| Double-Strand Break (DSB) Repair | Repairs DSBs that arise from the collapse of replication forks due to futile MMR activity. | Pathways like homologous recombination are activated to repair these severe lesions. |

Cellular Signal Transduction Pathway Alterations Induced by this compound

The genotoxic stress induced by 1-Methyl-1-nitrosourea (MNU) triggers a cascade of alterations in cellular signal transduction pathways, which in turn regulate critical cellular processes such as cell cycle progression, proliferation, and apoptosis. These signaling networks are often dysregulated in the context of MNU-induced carcinogenesis.

One of the most significantly affected networks is the PI3K/Akt/mTOR pathway . Studies on MNU-induced mammary carcinomas in rats have consistently shown the activation of this pathway. This activation is often characterized by changes in the expression of key pathway components. For example, in chemically induced carcinomas, a significant downregulation of negative regulators like Inpp4b, Pik3r1, and Pten has been observed, alongside the upregulation of positive regulators such as Erbb2 and Pik3ca. The mammalian target of rapamycin (B549165) (mTOR), a crucial downstream effector of Akt, is also implicated in MNU-induced cancer, where it acts as a central regulator of cell growth and proliferation.

The Mitogen-Activated Protein Kinase (MAPK) pathways , which include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are also key responders to MNU-induced stress. MNU treatment stimulates the activation of the stress-activated kinases JNK and p38. This activation is part of a broader cellular stress response program. In some cellular contexts, MNU has also been shown to activate the ERK pathway, which is typically associated with mitogenic signals. Research has linked the activation of the MAPK pathway to the promotion of mammary carcinogenesis, where upregulation of c-Raf, an upstream activator of MAPK, was observed.

Furthermore, the DNA damage inflicted by MNU activates the canonical DNA Damage Response (DDR) signaling pathways, primarily orchestrated by the ATM (Ataxia-telangiectasia mutated) and ATR (Ataxia telangiectasia and Rad3-related) kinases. Upon sensing DNA lesions, these kinases phosphorylate a host of downstream targets, including the checkpoint kinases CHK1 and CHK2, to coordinate a response. This signaling cascade can lead to a G2/M cell cycle checkpoint arrest, providing the cell with time to repair the damage before proceeding with mitosis. The activation of this checkpoint response by Sₙ1 methylating agents like MNU is often dependent on a functional mismatch repair (MMR) system.

Table 2: Cellular Signaling Pathways Altered by 1-Methyl-1-nitrosourea (MNU)

| Signaling Pathway | Effect of MNU | Key Molecular Changes | Citations |

|---|---|---|---|

| PI3K/Akt/mTOR | Frequently activated in MNU-induced carcinogenesis. | Downregulation of negative regulators (Inpp4b, Pten, Pik3r1); upregulation of positive regulators (Erbb2, Pik3ca); activation of mTOR. | |

| MAPK Pathways | Activation of stress- and mitogen-activated pathways. | Increased activity of JNK, p38, and ERK. Upregulation of c-Raf expression has been observed. | |

| DNA Damage Response (ATM/ATR) | Activation of checkpoint signaling in response to DNA lesions. | Activation of ATM/ATR and downstream kinases CHK1/CHK2, leading to cell cycle arrest. |

Genotoxicity and Mutagenesis Induced by 1 Methyl 1 Nitrosourea Hydrate

Mechanisms of DNA Damage and Strand Breaks

1-Methyl-1-nitrosourea (MNU) is a potent alkylating agent that induces genotoxicity primarily through the transfer of its methyl group to the nucleobases of DNA. wikipedia.orgchemicalbook.com This process, known as methylation, can lead to the formation of various DNA adducts. The most prevalent adduct, accounting for 70-90% of the total, is 7-methyldeoxyguanosine (7-medGua). chemicalbook.com While not directly mutagenic, 7-medGua serves as a biomarker for recent exposure to methylating agents due to its relative stability compared to other mutagenic adducts. chemicalbook.com

A critical mutagenic lesion formed by MNU is O6-methylguanine (O6-mG). nih.gov This adduct has a high propensity to mispair with thymine (B56734) during DNA replication, leading to GC→AT transition mutations. wikipedia.orgnih.govoup.com The formation of O6-mG is considered a key initiating event in MNU-induced carcinogenesis. oup.com In addition to guanine (B1146940), MNU can also methylate other sites on DNA bases, including the oxygen atoms of thymine, and the phosphate (B84403) backbone. oup.com

The damage inflicted by MNU can result in DNA strand breaks. tandfonline.comnih.gov Studies using alkaline elution assays and fluorometric analysis of DNA unwinding have demonstrated that MNU can cause single-strand breaks in a dose-dependent manner in various cell types, including embryonic mouse limbs and rat thymocytes. tandfonline.comnih.gov These breaks are often a consequence of the cell's attempt to repair the initial DNA adducts. The cellular capacity for repairing these strand breaks can vary depending on the chromatin structure, with transcriptionally active regions of chromatin showing a higher capacity for repair. nih.gov The process of repairing these breaks can sometimes be error-prone, leading to further genetic alterations.

The structural context of the DNA can influence the pattern of methylation by MNU. Research has shown that the formation of N7-methylguanine can be affected by whether the DNA is single-stranded or double-stranded, and by the presence of mismatched or bulged guanine bases. nih.govnih.gov This suggests that the conformation of DNA can play a role in its susceptibility to damage by MNU.

Chromosomal Aberrations and Sister Chromatid Exchanges in Research Models

Exposure to 1-Methyl-1-nitrosourea (MNU) has been shown to induce significant chromosomal instability, manifesting as both chromosomal aberrations and sister chromatid exchanges (SCEs) in various research models.

Chromosomal aberrations are structural changes in chromosomes that can include deletions, duplications, inversions, and translocations. Studies have demonstrated that MNU treatment can lead to an increased frequency of such aberrations. For instance, in vitro studies on human diploid fibroblasts and fibroblasts with trisomy 21 (Down's syndrome) revealed that MNU induces chromosomal aberrations, with a higher sensitivity observed in the Down's syndrome cells. nih.gov The types of aberrations observed included chromatid breaks, multiple fragmentations, and chromatid translocations. nih.gov The frequency of these aberrations was dependent on the cell cycle stage at the time of MNU treatment, with cells in early to mid-S phase showing greater sensitivity. nih.gov

Sister chromatid exchanges are the reciprocal exchange of genetic material between two identical sister chromatids. SCEs are considered a sensitive indicator of genotoxic damage and the recombinational repair of DNA lesions. springernature.com The SCE assay is a powerful technique used to visualize these exchanges. springernature.comnih.gov Research has shown that MNU can induce SCEs. nih.govresearchgate.net For example, studies in mice have utilized MNU-induced SCE analysis to investigate the role of specific genes, such as Msh2, in maintaining chromosome stability. nih.gov These studies provide evidence that MNU-induced DNA damage can trigger homologous recombination repair pathways, leading to the formation of SCEs. springernature.com

The table below summarizes findings from research on MNU-induced chromosomal aberrations and sister chromatid exchanges.

| Research Model | Observed Effect | Key Findings |

| Human Diploid and Down's Syndrome Fibroblasts | Chromosomal Aberrations | MNU induced chromatid breaks, multiple fragmentations, and translocations. Down's syndrome cells showed higher sensitivity, particularly when treated in early to mid-S phase. nih.gov |

| Mouse Model (Msh2Δ7N) | Sister Chromatid Exchanges | MNU-induced SCE analysis was used to demonstrate the role of the Msh2 gene in chromosome stability. nih.gov |

| Syrian Hamster | Sister Chromatid Exchanges and Chromosomal Aberrations | EMS, a compound with a similar mechanism to MNU, was shown to increase the frequency of SCEs and chromosomal aberrations. researchgate.net |

Mutational Spectra Analysis and Hotspot Identification in Target Genes

Mutational spectra analysis provides a detailed fingerprint of the types and locations of mutations induced by a mutagen like 1-Methyl-1-nitrosourea (MNU). biorxiv.org This analysis is crucial for understanding the mechanisms of mutagenesis and identifying specific DNA sequences that are particularly susceptible to damage, known as mutational hotspots.

The predominant mutation induced by MNU is the G:C to A:T transition. nih.govnih.gov This is a direct consequence of the formation of O6-methylguanine (O6-mG), which mispairs with thymine during DNA replication. nih.govoup.com Studies in various model systems, including transgenic mice and human cells, have consistently shown this mutational signature. nih.govnih.gov

The sequence context surrounding the mutated base significantly influences the frequency of MNU-induced mutations. nih.govnih.gov For instance, research in rpsL transgenic mice revealed that approximately 90% of the G:C to A:T transitions occurred at the first nucleotide of 5'-G-(C or G)-3' sequences, with a particular preference for the middle guanine in 5'-purine-G-(C or G)-3' sequences. nih.gov This indicates that neighboring bases can affect either the susceptibility of a DNA site to methylation by MNU or the efficiency of its repair. nih.gov Similarly, in mouse embryo fibroblasts, mutational hotspots for MNU were identified in GGT, GGA, GGC, or GGG trinucleotide sequences. nih.gov

The transcriptional activity of a gene can also modulate the distribution of MNU-induced mutations. nih.gov Studies using a shuttle vector system in human cells have shown differences in the mutation distribution between a transcriptionally active and an inactive target gene, suggesting that the organization of genes into chromatin can influence DNA alkylation and/or repair. nih.gov

Research on Ha-ras Gene Mutations

The Ha-ras proto-oncogene has been a significant focus of research into MNU-induced carcinogenesis, particularly in the context of rat mammary tumors. oup.com Activating mutations in the Ha-ras gene are considered a crucial early event in the development of these tumors. oup.com

A hallmark of MNU-induced Ha-ras mutations is the highly specific G35 to A35 transition in the second base of codon 12. oup.com This specific mutation has been observed in a high percentage of mammary carcinomas that develop following MNU exposure in rats. oup.com For example, studies have reported that 60-92% of MNU-induced mammary carcinomas in different rat strains harbor this mutation. oup.com In Sprague-Dawley rats exposed to MNU at a young age, this frequency can be as high as 98%. oup.com

The age of the animal at the time of MNU exposure can influence the frequency of Ha-ras mutations in resulting tumors. oup.com For instance, one study found that 53% of mammary carcinomas in Wistar-Furth rats exposed to MNU at 2 months of age had the characteristic G35→A35 mutation, whereas no such mutations were found in tumors from rats exposed at 15 months of age. oup.com This suggests that the susceptibility of mammary cells to MNU-induced Ha-ras mutation is age-dependent. oup.com

The high frequency and specificity of this mutation underscore its importance as an initiating molecular lesion in MNU-induced mammary carcinogenesis. oup.com

| Research Model | Frequency of Ha-ras Mutation | Key Findings |

| Wistar-Furth rats (exposed at 2 months) | 53% | Age-dependent susceptibility to MNU-induced Ha-ras mutation. oup.com |

| Wistar-Furth rats (exposed at 15 months) | 0% | No activating mutations observed in the Harvey ras gene of mammary carcinomas. oup.com |

| Sprague-Dawley rats (exposed at 21 days) | 98% | High frequency of G35→A35 mutations in the Harvey ras gene. oup.com |

Research on p53 Gene Mutations

The p53 tumor suppressor gene, often called the "guardian of the genome," plays a critical role in preventing cancer formation. managedhealthcareexecutive.commdpi.com Mutations in the p53 gene are found in over 50% of human cancers and can lead to uncontrolled cell growth. managedhealthcareexecutive.commdpi.comnih.gov Research into the effects of 1-Methyl-1-nitrosourea (MNU) on the p53 gene has yielded interesting and sometimes model-specific results.

In some experimental models, MNU-induced tumorigenesis appears to occur without the typical missense mutations in the p53 gene. nih.gov For example, a study on MNU-induced gliomas in Sprague-Dawley rats found no missense mutations in the commonly mutated exons 4 through 8 of the p53 gene, nor did they observe an overexpression of wild-type p53. nih.gov This suggests that in this particular model, inactivation or alteration of the p53 gene may not be a necessary event for MNU-induced brain tumor development. nih.gov

However, other studies highlight the importance of the p53 pathway in the response to MNU-induced damage. The p53 protein is involved in cell cycle arrest, DNA repair, and apoptosis, all of which are cellular responses to genotoxic stress. nih.gov Mouse models with a heterozygous knockout of the p53 gene (Trp53+/-) have been used to study carcinogenicity, with MNU often used as a positive control carcinogen. nih.gov These models demonstrate an increased susceptibility to tumors, indicating the protective role of a functional p53 pathway against MNU-induced carcinogenesis. nih.gov

The interplay between MNU, p53, and other cellular components is complex. For instance, research has shown that overexpression of the DNA repair protein O6-alkylguanine DNA alkyltransferase (AGT) can prevent MNU-induced lymphomas in mice that are also deficient in p53. nih.gov This highlights the critical role of DNA repair in mitigating the carcinogenic effects of MNU, which can be influenced by the status of the p53 pathway.

Influence on Epigenetic Modifications and Gene Expression Research

Beyond direct genetic mutations, 1-Methyl-1-nitrosourea (MNU) also exerts a significant influence on the epigenome, affecting DNA methylation patterns and altering gene expression. nih.govresearchgate.net These epigenetic modifications can contribute to the carcinogenic process by dysregulating cellular functions.

MNU exposure can lead to widespread changes in gene expression. researchgate.net In rat models of MNU-induced carcinogenesis, researchers have observed the upregulation of genes involved in growth factor signaling, such as insulin-like growth factor binding proteins and growth factor receptors. researchgate.net Genes that support the RAS and PI3K signaling pathways, as well as those involved in AP-1 activation, are also upregulated. researchgate.net Concurrently, genes that regulate the cell cycle, like cyclins, are upregulated, while cell cycle inhibitors such as p21 are downregulated. nih.govresearchgate.net These coordinated changes in gene expression are consistent with a progression towards a tumorigenic state. Furthermore, MNU can impact the expression of immune checkpoint proteins like PD-L1, which can have implications for the tumor's interaction with the immune system. researchgate.net

DNA Methylation Pattern Alterations

DNA methylation is a crucial epigenetic mechanism that plays a role in regulating gene expression and maintaining genomic stability. youtube.com MNU, as a methylating agent, can directly alter DNA methylation patterns. nih.gov

Studies have investigated how MNU-induced methylation is influenced by the structure of the DNA. Research using synthetic DNA oligomers has shown that the formation of N7-methylguanine by MNU is affected by whether the DNA is single-stranded or double-stranded, and by the presence of structural abnormalities like mismatched or bulged guanine bases. nih.govnih.gov This suggests that the local DNA conformation can influence its susceptibility to methylation by MNU. nih.govnih.gov

Alterations in DNA methylation can have profound effects on gene expression. Hypermethylation of tumor suppressor gene promoters can lead to their silencing, while hypomethylation of oncogenes can lead to their activation. While the provided search results focus more on the direct DNA damaging effects and resulting mutations, the ability of MNU to methylate DNA implies a direct mechanism for altering these crucial epigenetic marks. The changes in gene expression observed in MNU-induced carcinogenesis models are likely, at least in part, a consequence of these altered DNA methylation patterns. researchgate.net

| Category | Genes/Pathways Affected | Observed Effect |

| Growth Factor Signaling | Insulin-like growth factor binding proteins, growth factor receptors | Upregulation researchgate.net |

| Oncogenic Signaling Pathways | RAS, PI3K, AP-1 | Upregulation researchgate.net |

| Cell Cycle Regulation | Cyclins, p21 | Upregulation of cyclins, downregulation of p21 nih.govresearchgate.net |

| Immune Checkpoints | PD-L1 | Increased expression researchgate.net |

Histone Modification Research

1-Methyl-1-nitrosourea (MNU) is a potent alkylating agent known to induce genotoxicity not only through direct DNA damage but also by influencing the epigenetic landscape. Research indicates that MNU can directly modify histone proteins, the core components of chromatin, thereby altering gene expression and contributing to carcinogenesis. nih.gov Histones are subject to a variety of post-translational modifications, including methylation and acetylation, which play crucial roles in regulating chromatin structure and gene accessibility.

Studies have shown that carcinogens such as MNU can lead to the methylation of amino acid residues within histone proteins, particularly lysine (B10760008) and arginine on histone H3. nih.gov This alteration is a critical aspect of its carcinogenic mechanism. For instance, in the context of MNU-induced mammary carcinogenesis in rat models, the interplay with histone modifying enzymes has been a subject of investigation. The use of histone deacetylase (HDAC) inhibitors in these models suggests a link between the acetylation status of histones and the progression of MNU-induced cancers. nih.gov

Furthermore, specific histone methylation marks are implicated in the pathological processes initiated by MNU. Research on the effects of delphinidin, a natural compound, on MNU-induced breast cancer has revealed that MNU's carcinogenic activity is associated with the function of EZH2, a histone methyltransferase, and the resulting trimethylation of histone H3 at lysine 27 (H3K27me3). researchgate.net This repressive mark is known to silence tumor suppressor genes, and its modulation is a key factor in the development of cancer. While direct, comprehensive profiling of all histone modifications induced by MNU is an ongoing area of research, the available evidence points towards a significant role for histone methylation in its mode of action. psu.edu

Interactive Table 1: Research Findings on 1-Methyl-1-nitrosourea (MNU) and Histone Modification

| Research Focus | Key Findings | Implication for Genotoxicity | Reference(s) |

| General Histone Modification | Carcinogens like MNU can modify amino acids, leading to methylated lysine and arginine residues in H3 histone proteins. | Direct alteration of histone proteins contributes to the epigenetic toxicity of MNU. | nih.gov |

| Histone Acetylation | The effects of MNU-induced mammary carcinogenesis can be influenced by histone deacetylase (HDAC) inhibitors. | Suggests that the balance of histone acetylation is a factor in the cellular response to MNU-induced damage. | nih.gov |

| Histone Methylation (H3K27me3) | The carcinogenic action of MNU is linked to the activity of the histone methyltransferase EZH2 and the deposition of H3K27me3, a repressive epigenetic mark. | MNU-induced changes in specific histone methylation patterns can lead to the silencing of critical genes, promoting cancer development. | researchgate.net |

| Future Research Directions | Ongoing studies are investigating the broader interactions between nitrosoureas and histone acetylation. | A more complete understanding of how MNU alters the histone code is needed to fully elucidate its mechanisms of genotoxicity. | psu.edu |

Methodological Approaches for Assessing Genotoxicity and Mutagenesis

A variety of standardized assays are employed to evaluate the genotoxic and mutagenic potential of chemical compounds like 1-Methyl-1-nitrosourea hydrate (B1144303). These methods can be broadly categorized into those that detect DNA damage, gene mutations, and chromosomal damage.

Ames Test (Bacterial Reverse Mutation Assay) The Ames test is a widely used method to identify substances that can cause gene mutations. youtube.comyoutube.com It utilizes specific strains of bacteria, typically Salmonella typhimurium, that have a pre-existing mutation rendering them unable to synthesize an essential amino acid, such as histidine. youtube.comyoutube.com These strains are exposed to the test substance, and the assay measures the rate of reverse mutations (reversions) that restore the ability of the bacteria to produce the amino acid and grow on a histidine-deficient medium. youtube.com As a known direct-acting mutagen, MNU consistently produces a positive result in the Ames test, demonstrating its ability to induce point mutations in DNA. wikipedia.org The test can be performed with or without an external metabolic activation system (e.g., a rat liver fraction called S9) to mimic mammalian metabolism, though MNU is active without it. nih.govusp.org

Comet Assay (Single Cell Gel Electrophoresis) The Comet assay is a sensitive technique for detecting DNA damage at the level of the individual cell. nih.govoup.com In this method, cells exposed to a potential genotoxic agent are embedded in an agarose (B213101) gel on a microscope slide and then lysed. mdpi.com This lysis removes cellular membranes and histones, leaving behind the DNA as a nucleoid. Electrophoresis is then applied, causing damaged DNA (containing fragments and strand breaks) to migrate away from the nucleoid, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). frontiersin.org The length and intensity of the comet tail are proportional to the amount of DNA damage. The alkaline version of the comet assay is particularly effective at detecting single-strand breaks, which are a characteristic type of damage induced by alkylating agents like MNU. nih.govoup.com Studies have successfully used the comet assay to demonstrate significant DNA damage in various rat organs following MNU exposure. nih.gov

Micronucleus Test The micronucleus test is a robust method for assessing chromosomal damage. researchgate.net It can detect both clastogenic agents, which cause structural chromosome breakage, and aneugenic agents, which cause whole chromosome loss. nih.govpsu.edu Micronuclei are small, separate nuclei that form within the cytoplasm of a cell after cell division. They contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus of the daughter cells during mitosis. psu.edu An increase in the frequency of micronucleated cells in a population exposed to a test substance indicates that it has the potential to cause significant chromosomal damage. The test can be performed in vitro using cultured cells or in vivo in various tissues, such as bone marrow erythrocytes. nih.govnih.gov Research has shown that MNU induces a significant increase in the frequency of micronucleated cells in rat kidney cells and bone marrow, confirming its clastogenic effects. nih.govnih.gov

Interactive Table 2: Methodological Approaches for Assessing Genotoxicity of 1-Methyl-1-nitrosourea Hydrate

| Assay | Principle | Endpoint Measured | Application to 1-Methyl-1-nitrosourea (MNU) | Reference(s) |

| Ames Test | Measures the frequency of reverse mutations in histidine-dependent Salmonella typhimurium strains upon exposure to a chemical. | Gene mutation (point mutations, frameshifts) | Consistently shows a positive result, indicating MNU is a potent mutagen. | youtube.comyoutube.comwikipedia.org |

| Comet Assay | Based on the electrophoretic migration of damaged DNA from the nucleus of a single cell embedded in agarose gel. | DNA strand breaks (single and double), alkali-labile sites. | Effectively detects significant DNA damage in various cell types and organs exposed to MNU. | nih.govoup.comfrontiersin.org |

| Micronucleus Test | Quantifies the frequency of small, secondary nuclei (micronuclei) formed from chromosome fragments or whole chromosomes left behind during cell division. | Chromosomal damage (clastogenicity and aneugenicity). | Demonstrates a significant increase in micronucleated cells in vivo, confirming MNU's ability to cause chromosome breakage. | nih.govnih.govpsu.edu |

Experimental Carcinogenesis Models Utilizing 1 Methyl 1 Nitrosourea Hydrate

Organ-Specific Carcinogenesis Induction in Rodent Models

MNU is known for its capacity to induce tumors in specific organs, a characteristic that is influenced by the species, strain, and the developmental stage of the animal at the time of exposure. nih.gov This organotropism allows for the development of targeted cancer models that mimic human diseases.

Mammary Carcinogenesis Induction in Rats

The induction of mammary carcinomas in rats using MNU is one of the most extensively used experimental models in breast cancer research. nih.goviiarjournals.org These models are valued for their similarities to human breast cancer, making them suitable for studying cancer development, progression, and potential therapeutic interventions. iiarjournals.orgiiarjournals.org

Research has shown that mammary carcinomas induced by MNU are generally monoclonal in origin. nih.gov A common molecular event in these tumors is the malignant activation of the H-ras-1 locus through a single point mutation, specifically a G to A transition in the 12th codon. nih.gov This specific mutation serves as a reliable molecular marker in studies of MNU-induced mammary carcinogenesis. nih.gov The tumors induced are often adenocarcinomas with a papillary pattern and typically express estrogen receptors. iiarjournals.org

The anatomical location of the mammary gland can influence the prevalence of certain molecular subtypes of carcinomas. For instance, a significantly higher number of carcinomas with a mutant ras12 have been observed in the cervical-thoracic mammary glands compared to the abdominal-inguinal glands. nih.gov

Table 1: Characteristics of MNU-Induced Mammary Carcinomas in Rats

| Characteristic | Finding | Citation |

|---|---|---|

| Clonality | Tumors are monoclonal in origin. | nih.gov |

| Genetic Marker | Frequent H-ras-1 gene mutation (G to A in codon 12). | nih.gov |

| Histopathology | Predominantly adenocarcinomas with papillary patterns. | iiarjournals.org |

| Receptor Status | Commonly express estrogen receptors. | iiarjournals.org |

| Anatomical Distribution | Higher incidence of mutant ras12 carcinomas in cervical-thoracic glands. | nih.gov |

Neural Tumor Induction Research

MNU is also a potent neurocarcinogen, capable of inducing tumors in the central and peripheral nervous systems of rodents. nih.govimrpress.com Studies in F344 and ACI/N rats have demonstrated that oral administration of MNU can lead to a high incidence of brain and spinal cord tumors. nih.gov Histologically, these tumors are often classified as astrocytomas or anaplastic astrocytomas. nih.gov Malignant neurinomas in the spinal nerve roots and trigeminal nerves have also been reported, although at a lower frequency. nih.gov

The susceptibility to neurocarcinogenesis is influenced by the timing of exposure. For example, a single dose of the related compound ethylnitrosourea (ENU) administered to gestating rats can induce neurological neoplasia in their offspring. imrpress.com

Tracheal and Other Organ-Specific Tumorigenesis Studies

Beyond the mammary gland and nervous system, MNU can induce tumors in a variety of other organs. The specific organs targeted can vary depending on the rat strain and the dose of the carcinogen. nih.gov For example, in F344 rats, MNU has been shown to induce tumors of the tongue and esophagus, particularly at higher doses, and tumors of the glandular stomach at lower doses. nih.gov In ACI/N rats, tumors of the heart and renal pelvis have been observed. nih.gov

In female Lewis rats treated with MNU at birth, the development of renal mesenchymal tumors and nephroblastomas has been documented. nih.gov Furthermore, studies in BALB/c mice have utilized MNU to induce hepatocarcinogenesis to investigate the protective effects of other substances. nih.gov

Strain and Species Susceptibility Research in Experimental Carcinogenesis

The carcinogenic effects of MNU are significantly influenced by the genetic background of the animal, with different species and strains exhibiting varying susceptibility to tumor development in specific organs. nih.govnih.govacs.org

For example, while Sprague-Dawley and Wistar rats are highly susceptible to MNU-induced mammary tumors, other strains like Marshall and August rats are more resistant. veterinaryworld.org Among the susceptible strains, Sprague-Dawley rats are considered the most sensitive and are therefore frequently used in these studies. veterinaryworld.org

In a comparative study between F344 and ACI/N rats, both strains developed a high incidence of neurogenic tumors when administered MNU orally. nih.gov However, the spectrum of non-neurogenic tumors differed, with F344 rats developing tumors in the tongue, esophagus, and stomach, while ACI/N rats developed heart and renal pelvis tumors. nih.gov This highlights how organ specificity of MNU is influenced by the rat strain. nih.gov

Table 2: Strain-Dependent Organ-Specific Carcinogenesis by MNU in Rats

| Rat Strain | Primary Tumor Sites | Citation |

|---|---|---|

| Sprague-Dawley | Mammary Gland | iiarjournals.orgveterinaryworld.org |

| Wistar | Mammary Gland | iiarjournals.org |

| F344 | Brain/Spinal Cord, Tongue, Esophagus, Glandular Stomach | nih.gov |

| ACI/N | Brain/Spinal Cord, Heart, Renal Pelvis | nih.gov |

| Lewis | Mammary Gland, Kidney (when treated at birth) | nih.gov |

Developmental Stage-Dependent Carcinogenesis Research

The age of the animal at the time of MNU exposure is a critical determinant of tumor development. nih.govnih.gov Rats are most susceptible to MNU-induced mammary carcinogenesis when the carcinogen is administered between 4 and 7 weeks of age. iiarjournals.org This window of susceptibility corresponds to a period of active development of the mammary gland.

Exposure to MNU during different life stages, such as prenatal, prepubertal, and adult, can lead to different outcomes in terms of tumor incidence and promotion. iiarjournals.org For instance, exposure to certain compounds in conjunction with MNU during the prepubertal period may decrease mammary carcinogenesis, while exposure during the prenatal or adult stages could have no effect or even stimulate tumor growth. iiarjournals.org

Modulation of Carcinogenesis by Other Factors in Experimental Systems

The carcinogenic process initiated by MNU can be influenced by a variety of external factors, including diet and exposure to other chemical agents. iiarjournals.orgiiarjournals.org

Dietary components have been shown to modulate MNU-induced mammary carcinogenesis. For example, diets containing certain fatty acids can significantly suppress mammary cancer incidence and multiplicity. iiarjournals.org Conversely, other dietary factors may promote tumor development.

The interplay between MNU and other chemical compounds has also been a subject of research. For instance, arsenic has been shown to act as a cocarcinogen, enhancing the mutagenicity of MNU, likely by interfering with DNA repair mechanisms. acs.org In other studies, extracts from edible mushrooms have demonstrated hepatoprotective effects in a mouse model of MNU-induced liver carcinogenesis, suggesting a potential for dietary prophylactics in cancer chemoprevention. nih.gov

Table 3: Examples of Factors Modulating MNU-Induced Carcinogenesis

| Modulating Factor | Effect on Carcinogenesis | Experimental Model | Citation |

|---|---|---|---|

| Dietary Fatty Acids (DHA) | Suppression of mammary cancer incidence and multiplicity. | Sprague-Dawley rats | iiarjournals.org |

| Arsenite | Enhancement of mutagenicity (cocarcinogen). | Mammalian cells | acs.org |

| Mushroom Extracts | Hepatoprotective and anti-carcinogenic effects. | BALB/c mice | nih.gov |

| Genistein (prepubertal exposure) | Decreased mammary carcinogenesis. | Rat model | iiarjournals.org |

| Genistein (adult exposure) | Increased multiplicity of mammary tumors. | Sprague-Dawley rats | iiarjournals.org |

In Vitro Transformation Models and Their Application in Research

In vitro transformation models are indispensable tools in experimental carcinogenesis, providing a controlled environment to study the molecular and cellular events that lead to the malignant transformation of normal cells. These models, which involve the use of cultured cells, allow for the investigation of the effects of specific chemical carcinogens, such as 1-Methyl-1-nitrosourea (MNU), on cellular processes. MNU is a potent, direct-acting alkylating agent that does not require metabolic activation to exert its carcinogenic effects, making it a valuable compound for such studies. researchgate.netchemicalbook.com Its application in in vitro systems has yielded significant insights into the mechanisms of carcinogenesis across various tissue types.

Research using MNU has successfully induced neoplastic transformation in a variety of cell lines, including those of epithelial and fibroblastic origin. These studies often track key indicators of transformation, such as altered morphology, the ability to grow independently of a solid surface (anchorage-independent growth), and the capacity to form tumors when transplanted into immunodeficient animal hosts. pnas.orgnih.gov

One of the key areas of investigation has been the multistep nature of carcinogenesis. Studies on adult rat urothelial cells treated with MNU have demonstrated a process involving the initial appearance of slow-growing "pre-neoplastic" foci, which later give rise to rapidly proliferating, immortal cell lines. nih.gov Some of these cell lines subsequently become tumorigenic, illustrating the progressive nature of cancer development. nih.gov

Detailed Research Findings

The application of MNU in in vitro models has led to several key discoveries regarding the mechanisms of carcinogenesis:

Cell-Type Specificity in Oncogene Activation: Research on MNU-transformed rat urothelial cells has suggested that the activation of certain oncogenes, such as the ras family, is not a universal requirement for transformation. nih.gov While an activated c-Ki-ras gene was found in a fibroblast cell line, it was not detected in the transformed epithelial cell lines from the same study, indicating that the genetic pathways to malignancy can differ between cell types. nih.gov

Role of the Tumor Microenvironment and Promoters: The interplay between initiating agents like MNU and promoting substances has been effectively modeled in vitro. In studies using organ-cultured embryonic rat pancreata, a single treatment with MNU followed by exposure to the tumor promoter 12-O-tetradecanoyl-phorbol-13-acetate (TPA) induced abnormal growth similar to that seen with multiple MNU exposures. nih.gov This highlights the two-stage (initiation-promotion) model of carcinogenesis. nih.gov Similarly, hydrogen peroxide, a molecule associated with inflammation, was shown to enhance the transformation of MNU-initiated rat bladder epithelial cells, suggesting a mechanism by which chronic inflammation could contribute to cancer risk. nih.gov

Induction of a Transformed Phenotype: High-efficiency neoplastic transformation has been achieved in mouse mammary epithelial cells cultured in collagen gels and treated with MNU. pnas.org These transformed cells, when injected into host mice, formed mammary carcinomas. pnas.orgnih.gov This model provides a robust system for studying the specific cellular and molecular changes underlying mammary carcinogenesis. pnas.org Likewise, long-term exposure of human gastric epithelial cells (GES-1) to low concentrations of MNU induced malignant transformation, characterized by increased proliferation, spheroid formation, and anchorage-independent growth. researchgate.net

Molecular Pathway Alterations: Investigations into MNU-transformed cells have identified specific molecular pathways that are altered during carcinogenesis. In a model of gastric cancer, MNU was found to increase the expression of the protein YTHDF1, which in turn promotes cancer cell proliferation by regulating the translation of Heat Shock Protein Family H Member 1 (HSPH1). researchgate.net In breast epithelial cells, MNU-induced DNA damage was shown to activate DNA-dependent protein kinase (DNA-PK), leading to cellular transformation. biologists.com Furthermore, studies in immortalized human bronchial epithelial cells (HBECs) demonstrated that MNU can cause hypermethylation of gene promoters, a key epigenetic change mediated by the enzyme DNMT1, which leads to colony formation in soft agar, a hallmark of transformation. aacrjournals.org

The following tables summarize findings from various in vitro studies utilizing 1-Methyl-1-nitrosourea hydrate (B1144303).

Table 1: Summary of In Vitro Transformation Studies with 1-Methyl-1-nitrosourea (MNU)

| Cell/Tissue Type | Organism | Key Findings | Reference |

| Pancreatic Explants | Rat | Single MNU dose followed by TPA promotion induced abnormal growth and tumorigenicity in nude mice. | nih.gov |

| Urothelial Cells | Rat | Transformation is a multistep process; ras gene activation is not essential for epithelial cell transformation. | nih.gov |

| Mammary Epithelial Cells | Mouse | High-efficiency transformation achieved in collagen gel culture; transformed cells formed mammary carcinomas in vivo. | pnas.org |

| Gastric Epithelial Cells | Human | Long-term, low-dose MNU exposure induced malignant transformation, increased proliferation, and anchorage-independent growth. | researchgate.net |

| Urothelial Cell Line (MYP3) | Rat | MNU-initiated transformation is enhanced by hydrogen peroxide, linking inflammation to carcinogenesis. | nih.gov |

| Bronchial Epithelial Cells (HBEC) | Human | MNU induced promoter hypermethylation and transformation, which was associated with increased DNMT1 expression. | aacrjournals.org |

| Breast Epithelial Cells (MCF10A) | Human | MNU-induced DNA damage activates DNA-PK, which plays a central role in the transformation process. | biologists.com |

Table 2: Molecular Insights from MNU-Induced In Vitro Transformation Models

| Cell Line | Focus of Study | Molecular Mechanism/Observation | Reference |

| Rat Urothelial Cells | Oncogene Activation | Transformation occurred without activation of ras oncogenes in epithelial lines. | nih.gov |

| Human Gastric Epithelial Cells (GES-1) | Protein Expression | MNU increased expression of YTHDF1, which promotes proliferation by controlling HSPH1 translation. | researchgate.net |

| Human Breast Epithelial Cells (MCF10A) | DNA Damage Response | MNU-induced DNA damage leads to activation of DNA-dependent protein kinase (DNA-PK), driving transformation. | biologists.com |

| Human Bronchial Epithelial Cells (HBEC) | Epigenetics | MNU treatment resulted in gene promoter hypermethylation, mediated by DNMT1, causing transformation. | aacrjournals.org |

| Temperature-Sensitive Monkey Kidney Cells (ts13, ts14) | Cell Cycle | Transformation frequency was higher in cells arrested in the G1 phase of the cell cycle during MNU exposure. | psu.edu |

Cellular Responses and Pathways Elicited by 1 Methyl 1 Nitrosourea Hydrate Exposure in Research

Induction of Cell Cycle Arrest and Checkpoint Activation Studies

Exposure to 1-Methyl-1-nitrosourea has been shown in multiple studies to disrupt the normal progression of the cell cycle, primarily by activating cellular checkpoints. These checkpoints are critical surveillance mechanisms that halt the cell cycle to allow for DNA repair, preventing the propagation of genetic damage.

A key response observed in various cell lines is the induction of G2/M arrest. In human non-small cell lung cancer (NSCLC) A549 cells, which have a wild-type p53, MNU treatment led to a G2/M arrest. nih.gov This arrest was associated with the degradation of the cdc25A phosphatase, a crucial regulator for entry into mitosis. nih.gov Similarly, studies using HeLa cells demonstrated that MNU induces a transient G2/M arrest, which can become prolonged at higher concentrations, preceding the onset of apoptosis. researchgate.net The mismatch repair (MMR) system plays a crucial role in this process; MMR-proficient cells are significantly more sensitive to alkylating agents like MNU and exhibit a G2/M cell cycle arrest that is dependent on a functional MMR system.

The timing of MNU administration during the cell cycle can also significantly influence its effects. In a study on rat urinary bladder epithelium, the incidence of tumor development was found to be dependent on the cell cycle phase at the time of MNU exposure. nih.gov The lowest tumor incidence occurred when MNU was administered during the early S-phase, suggesting a phase-specific sensitivity to the carcinogen's effects. nih.gov

| Cell Line/Model | Key Findings on Cell Cycle | Reference(s) |

| A549 (Human NSCLC) | Induces G2/M arrest, accompanied by cdc25A degradation. | nih.gov |

| HeLa (Human Cervical Cancer) | Causes a transient G2/M arrest at lower doses and a prolonged arrest at higher doses. | researchgate.net |

| Rat Urinary Bladder | Tumor induction is cell-cycle dependent, with the lowest incidence when MNU is given during the early S-phase. | nih.gov |

Apoptosis and Necrosis Pathways Investigated in Cellular Models

The induction of cell death is a primary outcome of the extensive DNA damage caused by 1-Methyl-1-nitrosourea. Research has extensively investigated the roles of apoptosis (programmed cell death) and, to a lesser extent, necrosis in response to MNU treatment in various models.

The mechanism of cell death induced by MNU appears to be highly cell-type dependent. nih.gov For instance, in the human NSCLC cell line H157 (p53-null), MNU triggers apoptotic cell death, whereas in A549 cells (p53-wild type), it induces a non-apoptotic form of cell death. nih.gov In HeLa cells, MNU-induced apoptosis is well-documented and is dependent on the status of the DNA repair enzyme O(6)-methylguanine-DNA methyltransferase (MGMT). nih.gov The apoptotic process in these cells involves the cleavage of Poly (ADP-ribose) polymerase (PARP), the activation of caspase-7, and a decline in the anti-apoptotic protein BCL-2. researchgate.net

MNU is widely used to create animal models of retinal degeneration because it selectively causes the death of photoreceptor cells via apoptosis. nih.goviiarjournals.org Studies have confirmed that MNU treatment leads to a significant increase in apoptotic photoreceptors in the outer nuclear layer of the retina. nih.gov This process is accompanied by an increase in the expression of apoptosis-inducing proteins like cleaved caspase-3. nih.gov Research on MNU-induced gastric cancer in rats has also shown that the compound alters the levels of key apoptosis-regulating proteins, including Bcl-2 and Bax, and activates caspase-3. nih.gov Furthermore, MNU has been demonstrated to induce apoptosis in corneal endothelial cells, highlighting its cytotoxic effects across different ocular tissues. arvojournals.org While apoptosis is the most studied form of cell death, necrosis has been observed in MNU-induced breast tumors, often appearing as diffuse areas within the tumor mass. nih.gov

| Cellular Model | Pathway Investigated | Key Findings | Reference(s) |

| H157 (Human NSCLC) | Apoptosis | MNU induces apoptotic cell death. | nih.gov |

| A549 (Human NSCLC) | Necrosis/Non-Apoptotic | MNU induces non-apoptotic cell death. | nih.gov |

| HeLa Cells | Apoptosis | Involves PARP cleavage, caspase-7 activation, and BCL-2 decline; dependent on MGMT status. | researchgate.netnih.gov |

| Rat/Mouse Photoreceptor Cells | Apoptosis | MNU selectively induces photoreceptor apoptosis, mimicking retinitis pigmentosa. | nih.govnih.govnih.gov |

| Rat Gastric Tissue | Apoptosis | Alters levels of Bcl-2, Bax, and activates caspase-3. | nih.gov |

| Rabbit Corneal Endothelial Cells | Apoptosis | MNU exposure leads to apoptosis of corneal endothelial cells. | arvojournals.org |

| Rat Mammary Tumors | Necrosis | Necrotic areas are observed in MNU-induced tumors. | nih.gov |

Autophagy Research in Response to 1-Methyl-1-nitrosourea Hydrate (B1144303)

Autophagy is a cellular degradation and recycling process that can play a dual role in cell survival and cell death. Research into its connection with 1-Methyl-1-nitrosourea has revealed it as a critical response pathway, particularly in the context of retinal cell damage.

In a study using an in vitro model of photoreceptor cell damage, MNU treatment was found to activate autophagy. nih.gov This was confirmed by the observation of autophagosomes via transmission electron microscopy. nih.gov The study revealed that this activation occurred through the inhibition of the PI3K/mTOR signaling pathway. nih.gov Interestingly, the role of autophagy in this context appeared to be protective, as its inhibition with 3-methyladenine (B1666300) resulted in accelerated cell damage. nih.gov However, the study also noted that prolonged activation of autophagy, coupled with lysosome dysfunction, led to an accumulation of autophagic vacuoles and ultimately contributed to apoptosis. nih.gov This suggests a complex interplay where autophagy is initially a survival response that can switch to a death-promoting pathway under sustained stress.

| Research Focus | Key Findings | Reference(s) |

| MNU-induced Photoreceptor Damage | Autophagy is activated via inhibition of the PI3K/mTOR pathway. | nih.gov |

| Role of Autophagy | Inhibition of autophagy with 3-methyladenine accelerated cell damage, suggesting a protective role. | nih.gov |

| Prolonged Autophagy | Sustained autophagy activation, combined with lysosome dysfunction, leads to autophagic vacuole accumulation and subsequent apoptosis. | nih.gov |

Oxidative Stress and Antioxidant Defense Mechanisms Research

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a significant mechanism underlying the toxicity of 1-Methyl-1-nitrosourea. nih.govresearchgate.net

Studies have demonstrated that MNU induces the generation of ROS, contributing to its cytotoxic effects, particularly in photoreceptor cells. nih.govnih.gov In vitro experiments showed that MNU treatment induced oxidative radical generation in photoreceptor-derived 661W cells and primary retinal cells. nih.gov This increase in ROS is a crucial factor in the selective degradation of photoreceptors. nih.gov The link between MNU, ROS, and apoptosis is well-established, with research showing that the apoptosis of photoreceptors is a critical consequence of the oxidative stress induced by the compound. nih.govnih.gov

The cellular response to this oxidative assault involves the antioxidant defense system. Research has shown that bolstering these defenses can mitigate MNU-induced damage. For example, the use of edaravone (B1671096), a free radical scavenger, was found to reduce MNU-induced radical production and inhibit photoreceptor cell loss in mice. nih.gov In a model of MNU-induced gastric cancer, the chemoprotective agent nimbolide (B1678885) was shown to work in part by modulating antioxidant parameters. It significantly altered the levels of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT), and reduced the levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov

| Research Area | Cellular Model/System | Key Findings | Reference(s) |

| ROS Production | 661W Photoreceptor Cells, Primary Retinal Cells | MNU induces the generation of oxidative radicals. | nih.govnih.gov |

| Mechanism of Damage | Mouse Model of Retinal Degeneration | MNU leads to selective photoreceptor degradation via oxidative stress. | nih.govnih.gov |

| Antioxidant Intervention | Mouse Model of Retinal Degeneration | The free radical scavenger edaravone reduced MNU-induced damage and cell loss. | nih.gov |

| Antioxidant Defense Modulation | Rat Model of Gastric Cancer | Nimbolide treatment altered levels of antioxidant enzymes (SOD, GPx, CAT) and reduced MDA levels. | nih.gov |

Senescence Induction and its Biological Implications

Cellular senescence is a state of irreversible cell cycle arrest that has complex roles in both tumor suppression and aging. nmn.comyoutube.com Recent research has implicated 1-Methyl-1-nitrosourea in the induction of senescence, particularly in the context of retinal degeneration.

A key study found that senescent cells accumulate in photoreceptors following MNU-induced damage. researchgate.net This was evidenced by an increase in several established markers of senescence. The expression of the proliferation marker Ki67 was reduced, while levels of the senescence-associated pro-inflammatory cytokine IL-6 were elevated. researchgate.net Furthermore, there was an increase in ROS, the DNA damage marker γ-H2AX, and the activity of senescence-associated β-galactosidase (SA-β-gal), a classic biomarker for senescent cells. researchgate.net At the protein level, the expression of key cell cycle inhibitors and senescence effectors, p16 and p21, was also increased in the retina after MNU treatment. researchgate.net